Indium bromide
Overview
Description
Synthesis Analysis
Indium bromide has been synthesized through various methods, often involving the direct combination of elemental indium with bromine. Notable is the synthesis of potassium indium tribromide (KInBr3), which is achieved by reacting InBr3, KBr, and elemental indium at elevated temperatures. This process yields compounds that play significant roles in further chemical research and applications (Scholten, Dronskowski, Staffel, & Meyer, 1998).
Molecular Structure Analysis
The molecular structure of indium bromide variants, such as InBr, In2Br3, and InBr2, reveals diverse crystalline forms and coordination geometries. For instance, InBr crystallizes in an orthorhombic structure, similar to TlI-type structures, while In2Br3 and InBr2 show complex mixed-valence configurations, demonstrating the compound's structural versatility (Staffel & Meyer, 1987).
Chemical Reactions and Properties
Indium bromide serves as an efficient catalyst in various organic transformations, including the stereoselective preparation of (E)-α,β-unsaturated ketones through sequential reactions involving α,α-dichloroketones and aldehydes. This highlights its role in facilitating complex chemical reactions with high specificity (Peppe & Chagas, 2006).
Physical Properties Analysis
Indium bromides exhibit unique physical properties, including varied crystalline structures and melting points, which are crucial for their applications in catalysis and synthesis. The physical properties are influenced by their molecular structures and the specific type of indium bromide compound being studied.
Chemical Properties Analysis
The chemical properties of indium bromide, such as reactivity and catalytic efficiency, are central to its application in organic synthesis. Its ability to act as a catalyst in the formation of dihydropyrimidinones via the Biginelli reaction, for example, showcases its utility in promoting multi-component coupling reactions with high efficiency and yield (Fu et al., 2002).
Scientific Research Applications
Catalysis in Organic Synthesis : Indium bromide is a versatile and efficient catalyst in chemical science, especially in organic synthesis. It's widely employed in various chemical reactions, making it valuable for researchers and synthetic chemists in both academia and industry (Yu & Kazemi, 2021).
Synthesis of Imidazo[1,2-a]pyridines : Indium(III) bromide has been used for the first time in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes in a one-pot operation. This demonstrates InBr3's effectiveness in activating both alkyne and imine (Reddy, Reddy, Reddy, & Yadav, 2011).
Preparation of Dihydropyrimidinones : Indium(III) bromide efficiently catalyzes the coupling of β-keto esters, aldehydes, and urea (or thiourea) to afford corresponding dihydropyrimidinones, an improvement to the Biginelli reaction. This protocol features excellent yields, catalyst recycling, and leads to zero-discharge during the process (Fu et al., 2002).
Reduction of Esters to Ethers : A catalytic system using indium(III) bromide-triethylsilane promotes direct reduction of esters to produce corresponding unsymmetrical ethers, accommodating other carbonyl compounds like tertiary amide and carboxylic acid (Sakai, Moriya, Fujii, & Konakahara, 2008).
Hydroarylation of Alkynes with Indoles : Indium(III) bromide-catalyzed hydroarylation of alkynes with indoles leading to the synthesis of 3-vinylindoles in good to excellent yields is another application. The E/Z ratio of the products depends on the substituents on the indole, highlighting its efficiency and atom economy (Bhaskar, Saikumar, & Perumal, 2010).
Hydrothiolation of Unactivated Alkynes : Indium(III) bromide catalyzes the hydrothiolation of unactivated alkynes with various thiols under mild conditions to produce corresponding dithioacetals in excellent yields. This procedure offers advantages such as high conversions and short reaction times (Yadav et al., 2007).
Safety And Hazards
Future Directions
Indium(III) complexes have displayed a good performance in all these biological and medical applications. The future perspectives on the applications of indium(III) complexes are therefore suggested .
Relevant Papers
- “Overview of Medical and Biological Applications of Indium(III) Complexes” discusses the wide range of biological and medical applications of Indium(III) complexes .
- “Indium Bromide with Double Octahedral Configuration High-Efficiency Intrinsic Yellow-Orange Emission in Hybrid Supporting Information” discusses the high-efficiency intrinsic yellow-orange emission in hybrid supporting information .
- “Indium(III) bromide | 49 Publications | 716 Citations | Top Authors …” discusses the preparation of dihydropyrimidinones and the rapid synthesis of 1,5-Benzodiazepines .
properties
IUPAC Name |
indium(3+);tribromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.In/h3*1H;/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNHZOAONLKYQL-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[In+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3In | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indium bromide | |
CAS RN |
13465-09-3, 14280-53-6 | |
Record name | Indium tribromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13465-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014280536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDIUM TRIBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0099V88160 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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